![molecular formula C9H10F3NO B1265909 2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol CAS No. 21172-28-1](/img/structure/B1265909.png)
2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol
Overview
Description
“2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol” belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Molecular Structure Analysis
The molecular formula of “2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol” is C9H10F3NO . The InChI key is RRBRWAPWPGAJMA-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol” has a molecular weight of 205.18 . It is a powder at room temperature . The melting point is between 67-70°C .
Scientific Research Applications
Pharmacology and Drug Development
This compound is part of a class of organic compounds known as trifluoromethylbenzenes, which are often explored for their pharmacological potential . The presence of the trifluoromethyl group can significantly affect the biological activity of pharmaceuticals, making this compound a valuable candidate for drug synthesis and design.
Neurotransmitter Research
The structure of 2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol suggests potential activity in the central nervous system. It could be used in the study of neurotransmitter pathways and receptors, particularly in understanding the role of phenylethanolamine N-methyltransferase in humans .
Organic Synthesis and Catalysis
As a compound with a trifluoromethyl group, it can be utilized in organic synthesis, contributing to the development of new synthetic routes and catalysis processes. Its unique chemical properties can help in the creation of novel organic compounds with potential applications in various industries .
Agricultural Chemistry
Compounds with trifluoromethyl groups have been used in the development of agrochemicals. This compound could be investigated for its potential use in creating new pesticides or plant growth regulators, contributing to more efficient and sustainable agricultural practices .
Machine Learning Model Development
The data associated with this compound, including its interactions and pharmacodynamics, can be used to build, train, and validate predictive machine-learning models. These models can then be applied to drug discovery and development, enhancing the efficiency of identifying new therapeutic candidates .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-amino-1-[3-(trifluoromethyl)phenyl]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c10-9(11,12)7-3-1-2-6(4-7)8(14)5-13/h1-4,8,14H,5,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBRWAPWPGAJMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00943504 | |
Record name | 2-Amino-1-[3-(trifluoromethyl)phenyl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00943504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol | |
CAS RN |
21172-28-1 | |
Record name | α-(Aminomethyl)-3-(trifluoromethyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21172-28-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl alcohol, alpha-aminomethyl-m-trifluoromethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021172281 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-1-[3-(trifluoromethyl)phenyl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00943504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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